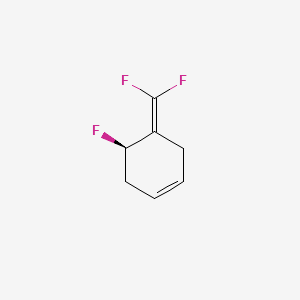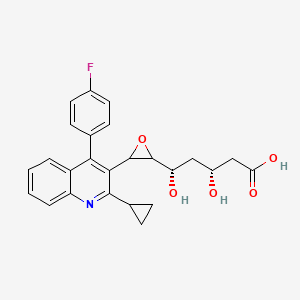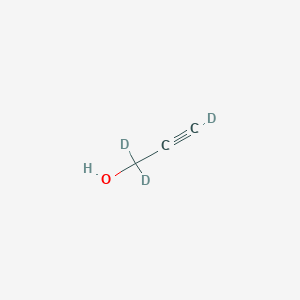
1,1,3-Trideuterioprop-2-yn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3-Trideuterioprop-2-yn-1-ol is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is a derivative of prop-2-yn-1-ol, where three hydrogen atoms are replaced by deuterium. Deuterated compounds are often used in scientific research due to their unique properties, such as altered reaction kinetics and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1,3-Trideuterioprop-2-yn-1-ol can be synthesized through various methods. One common approach involves the deuteration of propargyl alcohol. This process typically uses deuterium gas (D2) in the presence of a catalyst to replace the hydrogen atoms with deuterium. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange of hydrogen with deuterium.
Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to handle deuterium gas safely. The process is optimized to achieve high yields and purity of the deuterated compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,3-Trideuterioprop-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
1,1,3-Trideuterioprop-2-yn-1-ol has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies due to its unique isotopic properties.
Biology: Employed in metabolic studies to track the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in improving the pharmacokinetic properties of pharmaceuticals.
Industry: Utilized in the production of deuterated solvents and reagents for various industrial applications.
Mécanisme D'action
The mechanism of action of 1,1,3-Trideuterioprop-2-yn-1-ol involves its interaction with molecular targets through its hydroxyl and alkyne functional groups. The deuterium atoms can influence the reaction kinetics and stability of the compound, making it useful in studying reaction mechanisms and pathways. The compound can participate in various chemical reactions, including cycloaddition and substitution, depending on the conditions and reagents used.
Comparaison Avec Des Composés Similaires
Prop-2-yn-1-ol: The non-deuterated version of the compound.
1,1,3-Trideuterioprop-2-yn-1-amine: A similar deuterated compound with an amine group instead of a hydroxyl group.
1,1,3-Trideuterioprop-2-yn-1-thiol: A thiol analog of the compound.
Uniqueness: 1,1,3-Trideuterioprop-2-yn-1-ol is unique due to its deuterium content, which imparts distinct isotopic properties. These properties make it valuable in scientific research for studying reaction mechanisms, metabolic pathways, and improving the stability and pharmacokinetics of pharmaceuticals.
Propriétés
Formule moléculaire |
C3H4O |
|---|---|
Poids moléculaire |
59.08 g/mol |
Nom IUPAC |
1,1,3-trideuterioprop-2-yn-1-ol |
InChI |
InChI=1S/C3H4O/c1-2-3-4/h1,4H,3H2/i1D,3D2 |
Clé InChI |
TVDSBUOJIPERQY-QAOQSSEZSA-N |
SMILES isomérique |
[2H]C#CC([2H])([2H])O |
SMILES canonique |
C#CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


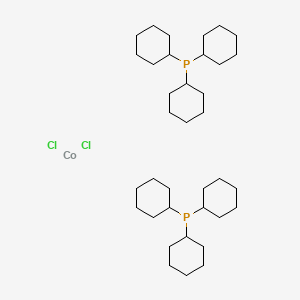
![1-[(5-Bromothiophen-3-yl)methyl]pyrrolidine](/img/structure/B15293439.png)
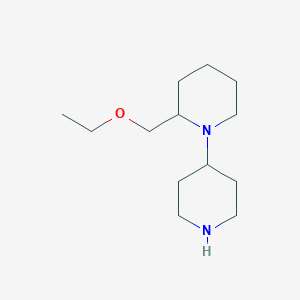


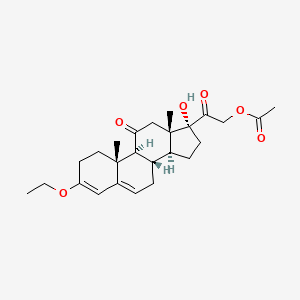
![[S-(R*,R*)]-2-[1-ethyl-2-(phenylmethoxy)propyl]-1,1-dimethylethyl Ester Hydrazinecarboxylic Acid](/img/structure/B15293459.png)

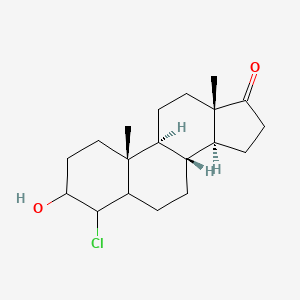
![1-(4-Hydroxyphenyl)-2-[4-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)butan-2-ylamino]ethanone](/img/structure/B15293473.png)
